1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1’-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound featuring a trifluoromethyl group, a benzyl sulfonyl group, and a spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1’-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The trifluoromethyl and benzyl sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1’-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1’-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the spiro structure provides rigidity and stability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)benzenesulfonyl chloride: A related compound used in similar applications, particularly in organic synthesis and material science.
4-(trifluoromethyl)benzenesulfonyl chloride: Another similar compound with applications in pharmaceuticals and agrochemicals.
Uniqueness
1’-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structure, combined with the trifluoromethyl and benzyl sulfonyl groups, makes it a versatile compound with a wide range of applications in various fields.
Properties
IUPAC Name |
1'-[[3-(trifluoromethyl)phenyl]methylsulfonyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4S/c21-20(22,23)15-5-3-4-14(12-15)13-29(26,27)24-10-8-19(9-11-24)17-7-2-1-6-16(17)18(25)28-19/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNRMHDYNZMKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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